molecular formula C23H22ClF3O2 B13831457 methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate

methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate

Cat. No.: B13831457
M. Wt: 422.9 g/mol
InChI Key: SUOWXSKRLGPZBV-GEYPENSJSA-N
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Preparation Methods

Bifenthrin is synthesized through a series of transesterification reactions. One common method involves the transesterification of lambda-cyhalothric acid with a low-molecular-weight alcohol in the presence of weakly acidic catalysts to obtain lambda-cyhalothric acid ester. This ester then undergoes another transesterification with methyl-3-biphenylmethanol under the catalysis of titanate catalysts to produce bifenthrin . This method is advantageous due to its simplicity, high product purity, and suitability for industrial production .

Comparison with Similar Compounds

Bifenthrin belongs to the pyrethroid family, which includes other compounds like lambda-cyhalothrin, esfenvalerate, and permethrin . Compared to these compounds, bifenthrin has a longer residual effect and is more persistent in the environment . It is particularly effective against termites, ants, and a variety of lawn pests . like other pyrethroids, bifenthrin is highly toxic to aquatic organisms and requires careful handling to minimize environmental impact .

Conclusion

Bifenthrin is a versatile and effective insecticide with a wide range of applications in agriculture, public health, and residential pest control. Its unique chemical properties and mechanism of action make it a valuable tool in pest management, although its environmental impact necessitates careful use and ongoing research.

Properties

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

IUPAC Name

methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(15-9-6-5-7-10-15)11-8-12-17(14)22(20(28)29-4)18(21(22,2)3)13-19(24)23(25,26)27/h5-13,18H,1-4H3/b19-13-/t18-,22-/m1/s1

InChI Key

SUOWXSKRLGPZBV-GEYPENSJSA-N

Isomeric SMILES

CC1=C(C=CC=C1[C@@]2([C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)C(=O)OC)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1C2(C(C2(C)C)C=C(C(F)(F)F)Cl)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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